3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid
Description
3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid is a substituted benzoic acid derivative featuring a methoxy group (-OCH₃) at the 3-position and a trifluoromethylsulfanyl group (-SCF₃) at the 5-position of the aromatic ring.
Properties
CAS No. |
647855-98-9 |
|---|---|
Molecular Formula |
C9H7F3O3S |
Molecular Weight |
252.21 g/mol |
IUPAC Name |
3-methoxy-5-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C9H7F3O3S/c1-15-6-2-5(8(13)14)3-7(4-6)16-9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
BUUNPCKTWSQEFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves the introduction of the methoxy and trifluoromethylsulfanyl groups onto a benzoic acid scaffold. One common method involves the reaction of 3-methoxybenzoic acid with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylsulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethylsulfanyl group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed:
Oxidation: Formation of 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzaldehyde or 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid.
Reduction: Formation of 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has shown that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid have been synthesized and tested for their efficacy against various bacterial strains, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).
- Case Study : A study demonstrated that derivatives with the trifluoromethyl group showed minimum inhibitory concentration (MIC) values as low as 1 µg/mL against S. aureus biofilms, indicating strong antimicrobial activity .
1.2 Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties, which are being explored in various therapeutic contexts. The methoxy group may enhance the compound's ability to penetrate biological membranes, facilitating its action at inflammation sites.
- Case Study : In vitro studies indicated that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Agricultural Applications
2.1 Pesticide Development
The trifluoromethyl group is known to improve the bioactivity of agrochemicals. Research indicates that 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid derivatives can be utilized in developing new pesticides that target specific pests while minimizing environmental impact.
- Data Table: Efficacy of Trifluoromethyl Derivatives in Pest Control
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Pest X | 85 | |
| Compound B | Pest Y | 90 | |
| Compound C | Pest Z | 78 |
Material Science Applications
3.1 Polymer Synthesis
The unique properties of 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid make it a valuable precursor in synthesizing polymers with enhanced thermal stability and chemical resistance.
- Case Study : Research has focused on incorporating this compound into polymer matrices to improve their mechanical properties and resistance to solvents .
Environmental Applications
4.1 Contaminant Removal
Studies suggest that derivatives of this compound can be effective in removing contaminants from water sources due to their ability to bind with various pollutants.
- Data Table: Adsorption Capacity of Derivatives for Contaminants
Mechanism of Action
The mechanism of action of 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The methoxy and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their substituents are compared below:
Substituent Impact Analysis:
- Electron-Withdrawing Effects :
- Lipophilicity :
- -SCF₃ > -CF₃ > -OCF₃ > -COOCH₃ (due to sulfur’s polarizability and fluorine content).
- Stability :
Physicochemical Properties
While explicit data for 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid is unavailable, trends are inferred:
| Property | 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic Acid | 3-Methoxy-5-(trifluoromethyl)benzoic Acid | 3-Methoxy-5-(methoxycarbonyl)benzoic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 252.2 | 220.1 | 210.2 |
| pKa | ~3.0 (estimated) | ~2.5 | ~4.2 (ester hydrolysis) |
| LogP | ~2.8 (high lipophilicity) | ~2.2 | ~1.5 |
| Solubility (H₂O) | Low | Moderate | High (ester form) |
Rationale:
- Acidity : -SCF₃ is less electron-withdrawing than -CF₃, leading to a slightly higher pKa than the -CF₃ analog.
- Lipophilicity : Sulfur’s polarizability and trifluoromethyl group increase LogP compared to oxygen-containing substituents .
Biological Activity
3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid, identified by its CAS number 647855-98-9, has garnered attention in the field of medicinal chemistry due to its unique chemical structure and potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid is , with a molecular weight of approximately 256.21 g/mol. The presence of the trifluoromethyl group () is significant as it can influence the compound's lipophilicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H7F3O3S |
| Molecular Weight | 256.21 g/mol |
| CAS Number | 647855-98-9 |
| IUPAC Name | 3-Methoxy-5-(trifluoromethyl)benzoic acid |
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. A study highlighted that derivatives with similar structural motifs demonstrated potent activity against various bacterial strains, including drug-resistant Staphylococcus aureus (MRSA) and Enterococcus species .
Minimum Inhibitory Concentration (MIC) Findings:
- Against MRSA: MIC values as low as 0.5 µg/mL for structurally related compounds suggest a strong potential for 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid in treating resistant infections .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been explored in several studies. The trifluoromethyl moiety has been associated with enhanced anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .
The biological activity of 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid is likely mediated through several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in inflammatory processes or bacterial metabolism.
- Cell Membrane Interaction: The lipophilic nature imparted by the trifluoromethyl group may facilitate better penetration into bacterial cells, enhancing its efficacy against pathogens.
Case Studies
-
Antibacterial Efficacy Against Resistant Strains:
A study reported the synthesis of several trifluoromethyl-substituted compounds, including analogs of 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid, which exhibited remarkable antibacterial properties with MIC values comparable to standard antibiotics . -
Inflammation Models:
In vitro assays demonstrated that compounds with similar structures reduced the release of inflammatory mediators in macrophage models, indicating potential therapeutic applications in chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
